molecular formula NaCN<br>CNNa B046578 Sodium cyanide CAS No. 143-33-9

Sodium cyanide

Cat. No. B046578
CAS RN: 143-33-9
M. Wt: 49.007 g/mol
InChI Key: MNWBNISUBARLIT-UHFFFAOYSA-N
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Patent
US04347193

Procedure details

A sodium cyanide adduct of tri-o-tolylborane was prepared by dissolving 2.1731 g of the tri-o-tolylborane ammonia adduct [(o-CH3C6H4)3BNH3 ] and 0.3495 g of sodium cyanide in 100 ml of distilled water, following which approximately 80 ml of ammonium hydroxide was distilled from the solution at atmospheric pressure. An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide distilled therefrom. This resultant solution was then combined at room temperature under agitation with a solution prepared by dissolving 0.8608 g of nickel chloride hexahydrate in 50 ml of concentrated ammonium hydroxide (28-30% NH3). The gray precipitate which formed as the solutions were combined was collected by vacuum filtration, washed with 100 ml of concentrated ammonium hydroxide and then dried under vacuum at 50° C. for 4 hours. The product which weighed 2.4069 g was submitted for elemental analysis. The results of the analysis and the calculated formula for the complex Ni[NH3 ]4 [(NC)B(C6H4CH3 -o)3 ]2 are set forth below.
Name
tri-o-tolylborane ammonia
Quantity
2.1731 g
Type
reactant
Reaction Step One
Quantity
0.3495 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ni[NH3 ]4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.8608 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15].[C-:24]#N.[Na+:26]>O.[OH-].[NH4+].O.O.O.O.O.O.[Ni](Cl)Cl>[C-:24]#[N:1].[Na+:26].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15] |f:0.1,2.3,5.6,7.8.9.10.11.12.13,14.15|

Inputs

Step One
Name
tri-o-tolylborane ammonia
Quantity
2.1731 g
Type
reactant
Smiles
N.C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
0.3495 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Ni[NH3 ]4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
0.8608 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled from the solution at atmospheric pressure
ADDITION
Type
ADDITION
Details
An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
was then combined at room temperature under agitation with a solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The gray precipitate which formed as the solutions
FILTRATION
Type
FILTRATION
Details
were combined was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 100 ml of concentrated ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The results of the analysis

Outcomes

Product
Name
Type
product
Smiles
[C-]#N.[Na+]
Name
Type
product
Smiles
C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347193

Procedure details

A sodium cyanide adduct of tri-o-tolylborane was prepared by dissolving 2.1731 g of the tri-o-tolylborane ammonia adduct [(o-CH3C6H4)3BNH3 ] and 0.3495 g of sodium cyanide in 100 ml of distilled water, following which approximately 80 ml of ammonium hydroxide was distilled from the solution at atmospheric pressure. An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide distilled therefrom. This resultant solution was then combined at room temperature under agitation with a solution prepared by dissolving 0.8608 g of nickel chloride hexahydrate in 50 ml of concentrated ammonium hydroxide (28-30% NH3). The gray precipitate which formed as the solutions were combined was collected by vacuum filtration, washed with 100 ml of concentrated ammonium hydroxide and then dried under vacuum at 50° C. for 4 hours. The product which weighed 2.4069 g was submitted for elemental analysis. The results of the analysis and the calculated formula for the complex Ni[NH3 ]4 [(NC)B(C6H4CH3 -o)3 ]2 are set forth below.
Name
tri-o-tolylborane ammonia
Quantity
2.1731 g
Type
reactant
Reaction Step One
Quantity
0.3495 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ni[NH3 ]4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.8608 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15].[C-:24]#N.[Na+:26]>O.[OH-].[NH4+].O.O.O.O.O.O.[Ni](Cl)Cl>[C-:24]#[N:1].[Na+:26].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15] |f:0.1,2.3,5.6,7.8.9.10.11.12.13,14.15|

Inputs

Step One
Name
tri-o-tolylborane ammonia
Quantity
2.1731 g
Type
reactant
Smiles
N.C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
0.3495 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Ni[NH3 ]4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
0.8608 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled from the solution at atmospheric pressure
ADDITION
Type
ADDITION
Details
An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
was then combined at room temperature under agitation with a solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The gray precipitate which formed as the solutions
FILTRATION
Type
FILTRATION
Details
were combined was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 100 ml of concentrated ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The results of the analysis

Outcomes

Product
Name
Type
product
Smiles
[C-]#N.[Na+]
Name
Type
product
Smiles
C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.